Florencioloni e derivati
Phloroglucinols and their derivatives are a class of organic compounds derived from phloroglucinol, a tricyclic phenolic compound found in various plants. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. Due to their potential health benefits, phloroglucinols have garnered significant attention in the pharmaceutical and food industries.
Phloroglucinol itself has a unique molecular structure with three ortho-hydroxybenzene rings connected by methylene bridges, making it a versatile building block for synthesizing various derivatives. These derivatives can be functionalized at different positions to tailor their properties for specific applications. For instance, modifications such as esterification, amide formation, and introduction of other functional groups can enhance solubility, stability, or bioavailability.
In the pharmaceutical sector, phloroglucinol derivatives are explored for developing new drugs targeting chronic diseases, including cardiovascular disorders and cancer. In food technology, these compounds may serve as natural preservatives or antioxidants to extend shelf life and maintain product quality. Their biocompatibility and safety profiles also make them promising candidates in cosmetics and personal care products.
Overall, phloroglucinols and their derivatives represent a valuable resource for developing innovative solutions in both medical and consumer goods industries, driven by ongoing research into their biological potential and application prospects.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
4-(2,4,6-trihydroxyphenyl)butan-2-one | 2228604-29-1 | C10H12O4 |
![]() |
2-(1R)-1-aminoethylbenzene-1,3,5-triol | 1241682-15-4 | C8H11NO3 |
![]() |
2-sulfanylbenzene-1,3,5-triol | 88891-34-3 | C6H6O3S |
![]() |
2-2-(piperazin-1-yl)ethylbenzene-1,3,5-triol | 1367812-15-4 | C12H18N2O3 |
![]() |
2-(2-hydroxypropyl)benzene-1,3,5-triol | 2229330-22-5 | C9H12O4 |
![]() |
2-(1,4,7,10,13,16-Nonadecahexaenyl)-1,3,5-benzenetriol; (all-Z)-form | 312912-91-7 | C25H32O3 |
![]() |
1056961-20-6 | C7H5NO3 | |
![]() |
2,4,6-Trihydroxybenzaldehyde | 487-70-7 | C7H6O4 |
![]() |
2-Pentanone,1-(2,4,6-trihydroxyphenyl)- | 443678-79-3 | C11H14O4 |
![]() |
Phloroglucinol dihydrate | 6099-90-7 | C6H10O5 |
Letteratura correlata
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Fornitori consigliati
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati